molecular formula C10H20N2O2 B7707349 N,N'-di(butan-2-yl)oxamide

N,N'-di(butan-2-yl)oxamide

Cat. No.: B7707349
M. Wt: 200.28 g/mol
InChI Key: GNIZLHCZGWGWHI-UHFFFAOYSA-N
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Description

N,N’-di(butan-2-yl)oxamide is an organic compound belonging to the oxamide family Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-di(butan-2-yl)oxamide can be synthesized through the reaction of diethyl oxalate with butan-2-amine in ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the oxamide bond. The product is then purified through recrystallization from an appropriate solvent, such as acetonitrile .

Industrial Production Methods: Industrial production of N,N’-di(butan-2-yl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-di(butan-2-yl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.

    Reduction: Reduction reactions can convert the oxamide groups to amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms, leading to the formation of substituted oxamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxamic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted oxamides with various functional groups.

Scientific Research Applications

N,N’-di(butan-2-yl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-di(butan-2-yl)oxamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bridging ligand, coordinating with metal ions through its amide nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic applications .

Comparison with Similar Compounds

  • N,N’-dibutyloxamide
  • N,N’-diethyl oxamide
  • N,N’-dimethyl oxamide

Comparison: N,N’-di(butan-2-yl)oxamide is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other oxamides. This uniqueness makes it particularly suitable for specific applications in coordination chemistry and materials science.

Properties

IUPAC Name

N,N'-di(butan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-7(3)11-9(13)10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIZLHCZGWGWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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